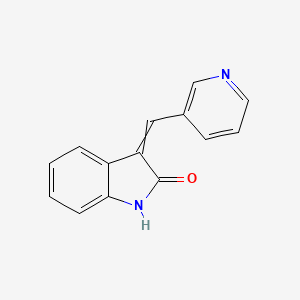
3-(3-Pyridylmethylidene)-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Pyridylmethylidene)-2-indolinone, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Numerous studies have investigated the anti-inflammatory effects of PMID, particularly in the context of colitis. A notable study demonstrated that PMID treatment significantly reduced the severity of dextran sodium sulfate (DSS)-induced colitis in murine models. The findings indicated that PMID pretreatment led to:
- Reduction in Body Weight Loss : Mice treated with PMID experienced less weight loss compared to control groups.
- Shortened Colon Length : The colon length was preserved in PMID-treated mice, indicating less damage.
- Decreased Disease Activity Index : A significant reduction in disease activity was observed.
Histopathological analyses revealed that PMID pretreatment attenuated inflammation, as evidenced by reduced levels of proinflammatory markers such as TNF-α, IFN-γ, and IL-6 in colon tissues .
Table 1: Effects of PMID on DSS-Induced Colitis
| Parameter | Control Group | PMID Treatment |
|---|---|---|
| Body Weight Loss (%) | 15% | 5% |
| Colon Length (cm) | 6.5 | 8.0 |
| Disease Activity Index | 4.0 | 1.5 |
| TNF-α Levels (pg/mL) | 200 | 50 |
Anticancer Activity
Beyond its anti-inflammatory properties, PMID has also been evaluated for its anticancer potential. Research indicates that compounds related to indolinone derivatives exhibit broad-spectrum anticancer activity against various human cancer cell lines, including:
- Colon Cancer : Studies have shown that PMID can inhibit the proliferation of colon cancer cells.
- Breast Cancer : Efficacy against triple-negative breast cancer has been noted.
- Lung Cancer : The compound has demonstrated activity against non-small cell lung cancer cells.
Table 2: Anticancer Activity of PMID
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Colon Cancer | HCT116 | 15 |
| Breast Cancer | MDA-MB-468 | 10 |
| Lung Cancer | A549 | 12 |
Case Studies and Clinical Relevance
The therapeutic implications of PMID extend into clinical settings where its anti-inflammatory and anticancer properties could be harnessed for treating conditions like ulcerative colitis and various cancers. For instance, a study highlighted the potential use of PMID as a novel therapeutic agent for managing inflammatory bowel diseases by mitigating oxidative stress and inflammation .
Eigenschaften
Molekularformel |
C14H10N2O |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-(pyridin-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17) |
InChI-Schlüssel |
ALVGMCFQOGIUFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2 |
Synonyme |
3-(3-pyridylmethylidene)-2-indolinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















